3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core. Key structural attributes include:
- 8-Methyl group: A small alkyl substituent that may modulate steric effects and metabolic stability.
- 1-(3-Nitrophenyl) group: An electron-withdrawing nitro group, which could facilitate dipole interactions in biological targets.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-9-10-22-20(11-15)24-21(14-25-22)23(16-5-3-8-19(12-16)31-2)26-27(24)17-6-4-7-18(13-17)28(29)30/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBCCFYWOFJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield an amino derivative, while reduction of the methoxy group can produce a hydroxyl derivative.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of pyrazoloquinoline exhibit enhanced activity due to the presence of electron-withdrawing groups like nitro substituents.
Case Study: Antimicrobial Screening
A study conducted on related pyrazoloquinoline derivatives showed that compounds with similar structures had notable inhibitory effects against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The presence of methoxy and nitro groups was found to enhance the antimicrobial potency significantly, with Minimum Inhibitory Concentrations (MIC) values reported as low as 6.25 µg/ml for certain derivatives .
Anticancer Potential
Research into the anticancer applications of pyrazoloquinoline derivatives has gained traction. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation.
Case Study: Cytotoxicity Assays
In vitro studies have shown that compounds similar to 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, which has been documented in several studies .
Antitubercular Activity
The exploration of pyrazoloquinolines as potential antitubercular agents is particularly promising. These compounds have been shown to inhibit the enzyme InhA, a critical target in tuberculosis treatment.
Case Study: Inhibition Studies
A recent investigation into quinoline derivatives revealed that modifications at specific positions on the pyrazoloquinoline scaffold significantly impacted their efficacy against Mycobacterium tuberculosis. Compounds were synthesized with various substituents, leading to enhanced activity against resistant strains. The study highlighted that introducing functional groups like methoxy and nitro at strategic locations improved binding affinity to the InhA target .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinolines
, and 14 highlight derivatives with substitutions at positions 3 and 4, such as:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibited potent inhibition of nitric oxide (NO) production (IC₅₀ ~0.2 µM), comparable to the control 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Demonstrated dual inhibition of iNOS and COX-2, critical for anti-inflammatory effects .
Key Differences :
- The target compound lacks the amino and hydroxyl groups present in 2i and 2m, which are critical for hydrogen bonding and enzyme inhibition.
Substituent Effects on Activity
Structural Insights :
- 8-Methyl vs.
- 3-Methoxy vs. 4-Hydroxy/Amino: Methoxy groups are less polar than hydroxy or amino substituents, which may limit hydrogen-bonding interactions critical for enzyme inhibition .
Electronic and Steric Modifications
Biological Activity
The compound 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline backbone with methoxy and nitro substituents that may influence its biological properties.
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluating various derivatives found that compounds with similar structures to 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical mediators in inflammatory pathways .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2i | <0.5 | Inhibition of COX-2 |
| 2m | 0.45 | Inhibition of NO production |
Anticancer Properties
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. Compounds in this class have shown cytotoxic effects against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that these compounds may target pathways involving NF-kB and HDAC, which are crucial for cancer cell proliferation .
Case Study: Anticancer Activity
In a study conducted on a panel of cancer cell lines, 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic factors .
The biological activity of 3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in inflammatory responses and cancer progression.
- Modulation of Signaling Pathways: It affects signaling pathways related to cell survival and apoptosis.
- Structural Features: The presence of methoxy and nitro groups enhances its interaction with biological targets.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Starting Material | Yield (%) | Key Reference |
|---|---|---|---|
| Dichloroquinoline route | 2,4-Dichloroquinoline-3-carbonitrile | 65–80 | |
| Microwave-assisted | Pre-functionalized quinoline | 75–85 |
Basic: How is structural characterization performed for this compound?
Answer:
Advanced spectroscopic and analytical techniques are employed:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., methoxy (-OCH3) at δ 3.84 ppm and nitrophenyl aromatic signals at δ 7.8–8.2 ppm .
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C24H17N4O3: 409.1296) .
- IR Spectroscopy : Identifies functional groups (e.g., NO2 stretch at ~1520 cm⁻¹) .
Basic: What preliminary pharmacological activities have been reported?
Answer:
Initial screening focuses on:
- Anti-inflammatory Activity : Inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages (IC50 ~5–10 µM), comparable to 1400 W (positive control) .
- Anti-Proliferative Effects : CCK-8 assays in prostate cancer cells (e.g., PC-3) show IC50 values of 8–15 µM via mTOR/p70S6K pathway inhibition .
Advanced: How do substituents influence biological activity? Insights from QSAR studies.
Answer:
Quantitative Structure-Activity Relationship (QSAR) models highlight:
Q. Table 2: Substituent Effects on Activity
| Substituent | Biological Activity (IC50) | Mechanism |
|---|---|---|
| 3-Nitrophenyl | 5 µM (NO inhibition) | iNOS/COX-2 downregulation |
| 4-Methoxyphenyl | 12 µM | Moderate mTOR inhibition |
Advanced: How to resolve contradictions in reported mechanisms of action?
Answer:
Discrepancies arise from model-specific pathways:
- Autophagy Induction : Observed in prostate cancer models via LC3-II upregulation .
- Direct Enzyme Inhibition : In Alzheimer’s studies, γ-secretase inhibition dominates (e.g., ELND006 analogs) .
Methodological Recommendations : - Use isoform-specific inhibitors (e.g., 3-MA for autophagy) to isolate pathways.
- Validate targets via CRISPR/Cas9 knockout models .
Advanced: What strategies optimize bioavailability and pharmacokinetics?
Answer:
- Prodrug Design : Esterification of the quinoline nitrogen improves solubility (e.g., tert-butyl carbamate derivatives) .
- Metabolic Stability : Cytochrome P450 assays (CYP3A4) guide structural tweaks, such as replacing labile methoxy groups with halogens .
Advanced: How do in vitro and in vivo efficacy data correlate?
Answer:
- In Vitro-In Vivo Disconnect : Oral bioavailability in rodents is limited (<20%) due to poor absorption.
- Solutions : Nanoformulation (e.g., liposomal encapsulation) increases plasma half-life from 2 to 8 hours .
Advanced: What computational tools predict binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
